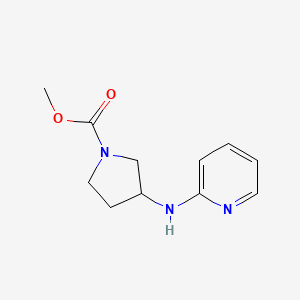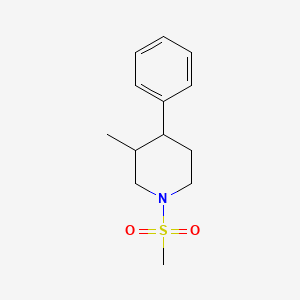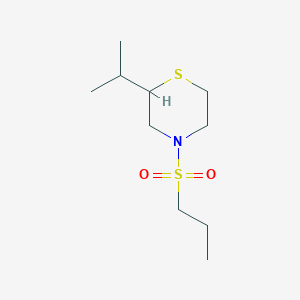![molecular formula C16H20FN3O2S B7592015 N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide is a chemical compound that belongs to the family of pyrazole sulfonamide derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications, especially in the field of cancer treatment.
作用機序
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide acts by inhibiting the activity of certain enzymes involved in cancer cell growth and survival, such as carbonic anhydrase IX and XII. It also targets the HIF-1α pathway, which is involved in the regulation of cell metabolism and survival under hypoxic conditions. By inhibiting these pathways, N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide can induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can induce the downregulation of certain proteins involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. It can also inhibit the activity of carbonic anhydrase IX and XII, which are involved in regulating the pH of the tumor microenvironment. Additionally, it can induce the activation of caspase-3 and PARP, which are involved in the induction of apoptosis.
実験室実験の利点と制限
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has several advantages for lab experiments. It has been shown to have potent anticancer activity, making it a promising candidate for further research and development. Additionally, it has been studied for its potential use as a diagnostic tool for cancer detection. However, it also has some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to investigate its potential side effects and toxicity.
将来の方向性
There are several future directions for the research and development of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide. One potential direction is to investigate its use in combination with other chemotherapeutic agents for enhanced anticancer activity. Additionally, further studies are needed to investigate its potential use as a diagnostic tool for cancer detection. Furthermore, its potential use in other diseases, such as inflammatory disorders and infectious diseases, should also be explored. Finally, further studies are needed to investigate its potential side effects and toxicity in vivo.
合成法
The synthesis of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide involves the reaction of 1-(2-fluorophenyl)ethylamine with cyclopropyl isocyanate, followed by the addition of 4-chlorosulfonylphenyl hydrazine to form the pyrazole ring. The resulting product is then purified through column chromatography to obtain the desired compound.
科学的研究の応用
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has been investigated for its potential use as a diagnostic tool for cancer detection.
特性
IUPAC Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-19-11-14(10-18-19)23(21,22)20(13-8-9-13)12(2)15-6-4-5-7-16(15)17/h4-7,10-13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDBLNRLUWFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(C2CC2)C(C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)



![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)

![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)

